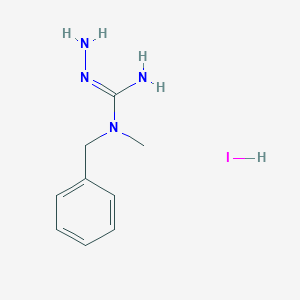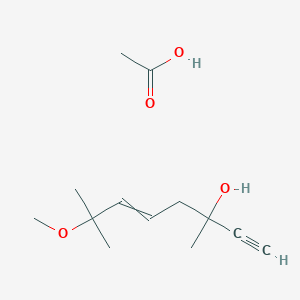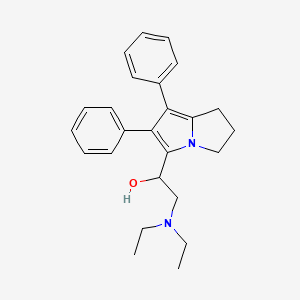
2-(diethylamino)-1-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)-1-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanol is a complex organic compound that belongs to the class of ethanolamines This compound is characterized by the presence of a diethylamino group, a diphenyl group, and a pyrrolizine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)-1-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolizine ring system, followed by the introduction of the diphenyl groups and the diethylamino group. The final step involves the addition of the ethanol moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)-1-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(diethylamino)-1-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its structural features suggest potential activity as a central nervous system agent or as a precursor for drug development.
Industry
Industrially, this compound may be used in the production of specialty chemicals, polymers, or as an additive in various formulations.
Mechanism of Action
The mechanism of action of 2-(diethylamino)-1-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s diethylamino group can facilitate binding to certain proteins, while the diphenyl and pyrrolizine moieties may enhance its affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(diethylamino)-1-phenylethanol: Similar structure but lacks the pyrrolizine ring.
1-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanol: Similar structure but lacks the diethylamino group.
Uniqueness
2-(diethylamino)-1-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanol is unique due to the combination of its diethylamino group, diphenyl groups, and pyrrolizine ring. This combination imparts distinct chemical and biological properties, making it a compound of interest for various applications.
Properties
CAS No. |
73009-98-0 |
|---|---|
Molecular Formula |
C25H30N2O |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-(diethylamino)-1-(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanol |
InChI |
InChI=1S/C25H30N2O/c1-3-26(4-2)18-22(28)25-24(20-14-9-6-10-15-20)23(19-12-7-5-8-13-19)21-16-11-17-27(21)25/h5-10,12-15,22,28H,3-4,11,16-18H2,1-2H3 |
InChI Key |
GPLJBFUSTMABDL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C1=C(C(=C2N1CCC2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


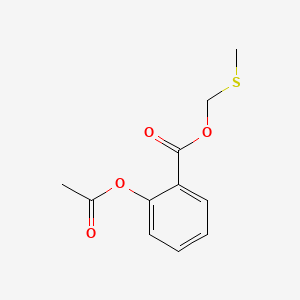
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)

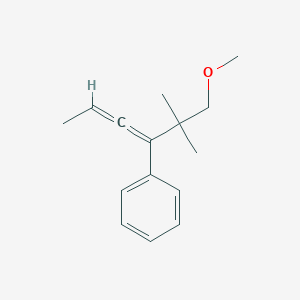
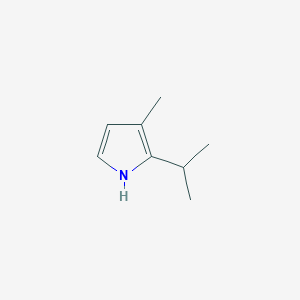
![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)

![Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B14453188.png)
![5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14453192.png)
![3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene](/img/structure/B14453196.png)
![N-[3-(Dihexylamino)phenyl]acetamide](/img/structure/B14453200.png)

